
(r)-2-(2-(Isopropylsulfonyl)phenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- is a chiral compound featuring a pyrrolidine ring substituted with a sulfonyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonyl and phenyl groups. One common method is the cyclization of an appropriate precursor, such as an amino alcohol, under acidic or basic conditions. The stereochemistry of the compound is controlled by using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process typically includes multiple purification steps, such as recrystallization and chromatography, to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phenyl group can be reduced under hydrogenation conditions.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring provides steric hindrance, enhancing selectivity and potency. The phenyl group may participate in π-π interactions with aromatic residues in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar structural features.
Pyrrolidine-2,5-dione: A diketone derivative with enhanced reactivity.
Prolinol: A hydroxylated pyrrolidine with different pharmacological properties.
Uniqueness
Pyrrolidine, 2-[2-[(1-methylethyl)sulfonyl]phenyl]-, (2R)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the chiral center provides opportunities for enantioselective interactions.
Propiedades
Número CAS |
900174-90-5 |
|---|---|
Fórmula molecular |
C13H19NO2S |
Peso molecular |
253.36 g/mol |
Nombre IUPAC |
(2R)-2-(2-propan-2-ylsulfonylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO2S/c1-10(2)17(15,16)13-8-4-3-6-11(13)12-7-5-9-14-12/h3-4,6,8,10,12,14H,5,7,9H2,1-2H3/t12-/m1/s1 |
Clave InChI |
SPGJOXUIQRAPPZ-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)S(=O)(=O)C1=CC=CC=C1[C@H]2CCCN2 |
SMILES canónico |
CC(C)S(=O)(=O)C1=CC=CC=C1C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


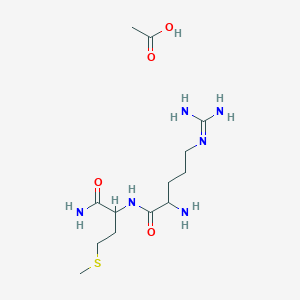



![hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate](/img/structure/B12100055.png)

![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)
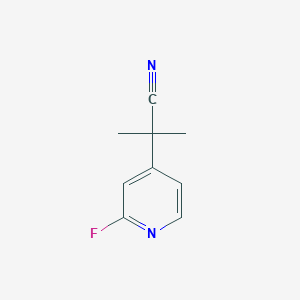
![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12100075.png)
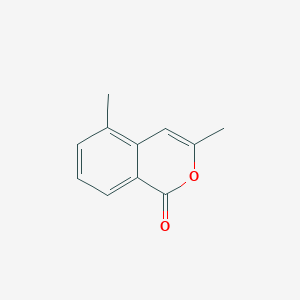
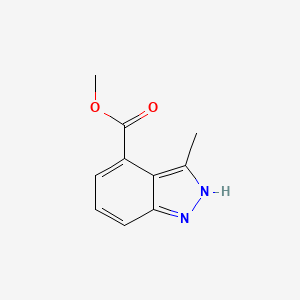
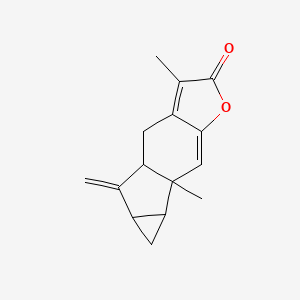

![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B12100126.png)
